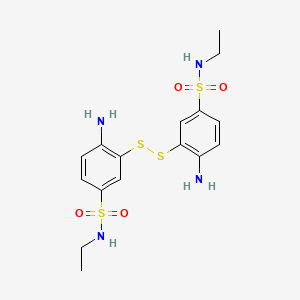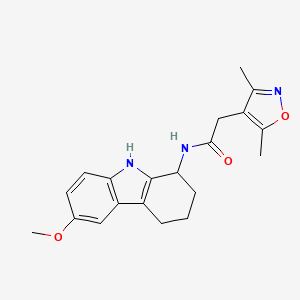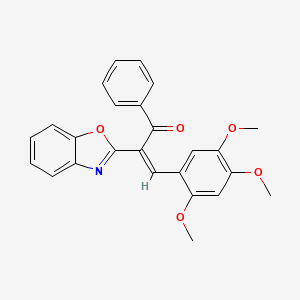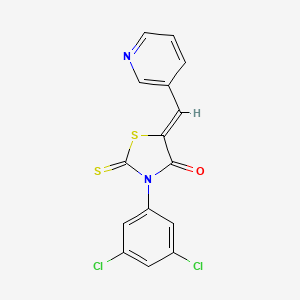
3,3'-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is a complex organic compound characterized by the presence of sulfonamide groups and a disulfide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) typically involves the reaction of 4-amino-N-ethylbenzenesulfonamide with a disulfide-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as DTT or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Thiols and related compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3’-Disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying disulfide bond formation.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) involves its interaction with biological molecules through its sulfonamide and disulfide groups. The sulfonamide groups can inhibit enzymes by mimicking the structure of natural substrates, while the disulfide linkage can interact with thiol groups in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- 3,3’-Disulfanediylbis(4-amino-N-methylbenzenesulfonamide)
- 3,3’-Disulfanediylbis(4-amino-N-propylbenzenesulfonamide)
Comparison
Compared to its analogs, 3,3’-disulfanediylbis(4-amino-N-ethylbenzenesulfonamide) is unique due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity. This makes it particularly interesting for applications where these properties are crucial.
特性
分子式 |
C16H22N4O4S4 |
|---|---|
分子量 |
462.6 g/mol |
IUPAC名 |
4-amino-3-[[2-amino-5-(ethylsulfamoyl)phenyl]disulfanyl]-N-ethylbenzenesulfonamide |
InChI |
InChI=1S/C16H22N4O4S4/c1-3-19-27(21,22)11-5-7-13(17)15(9-11)25-26-16-10-12(6-8-14(16)18)28(23,24)20-4-2/h5-10,19-20H,3-4,17-18H2,1-2H3 |
InChIキー |
WRDOMYPXGSDAAX-UHFFFAOYSA-N |
正規SMILES |
CCNS(=O)(=O)C1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)S(=O)(=O)NCC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12163522.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163524.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12163527.png)
![(5Z)-3-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12163532.png)
![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B12163538.png)

![N-[3-(6-phenylthiopheno[3,2-e]pyrimidin-4-yloxy)phenyl]acetamide](/img/structure/B12163552.png)



![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12163576.png)



